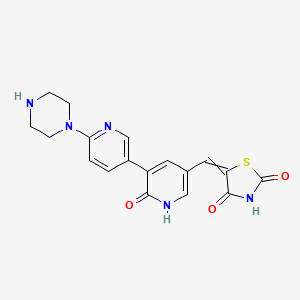
HIPK2 inhibitor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homeodomain-interacting protein kinase 2 (HIPK2) is a serine/threonine kinase that plays a crucial role in regulating cell proliferation, survival, and apoptosis. HIPK2 inhibitors are compounds designed to selectively inhibit the activity of HIPK2, thereby modulating its effects on various cellular processes. These inhibitors are of significant interest in scientific research due to their potential therapeutic applications in cancer, fibrosis, and other diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HIPK2 inhibitors often involves the modification of existing kinase inhibitor scaffolds. For example, the inhibitor TBID was developed by altering the scaffold of the promiscuous CK2 inhibitor TBI. The synthetic route typically includes steps such as:
Formation of the core scaffold: This involves the construction of the central structure of the inhibitor molecule.
Functional group modifications: Various functional groups are added or modified to enhance the selectivity and potency of the inhibitor.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial Production Methods
Industrial production of HIPK2 inhibitors would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Automated synthesis platforms: For high-throughput production.
Quality control measures: To ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
HIPK2 inhibitors can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of HIPK2 inhibitors include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions are typically the desired HIPK2 inhibitors with enhanced selectivity and potency. By carefully controlling the reaction conditions, researchers can obtain inhibitors with specific properties tailored to their research needs.
科学的研究の応用
HIPK2 inhibitors have a wide range of scientific research applications, including:
Cancer research: HIPK2 inhibitors can modulate the activity of tumor suppressor proteins such as p53, making them potential candidates for cancer therapy.
Fibrosis research: Inhibition of HIPK2 has been shown to reduce fibrosis in various tissues, including the heart and kidneys.
Neurodegenerative diseases: HIPK2 inhibitors may have potential in treating diseases such as Alzheimer’s by modulating apoptotic pathways.
Inflammation: HIPK2 inhibitors can reduce inflammation by modulating signaling pathways such as NF-κB.
作用機序
HIPK2 inhibitors exert their effects by binding to the ATP-binding site of the kinase, thereby preventing its phosphorylation activity. This inhibition can modulate various signaling pathways, including:
類似化合物との比較
HIPK2 inhibitors can be compared with other kinase inhibitors based on their selectivity and potency. Some similar compounds include:
SB203580: A p38 MAP kinase inhibitor that has been used as a tool to inhibit HIPK2, but with limited efficacy.
CK2 inhibitors: Such as TBI, which served as a scaffold for the development of HIPK2 inhibitors.
DYRK inhibitors: Such as harmine, which can also inhibit HIPK2 but with less selectivity.
HIPK2 inhibitors are unique in their ability to selectively target HIPK2 with high potency, making them valuable tools for scientific research and potential therapeutic applications.
特性
分子式 |
C18H17N5O3S |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26) |
InChIキー |
YHUKWWWCNSTFHL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


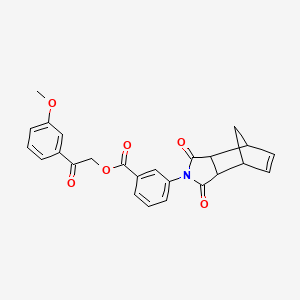
![3-(4-Isobutoxycarbonyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12462011.png)
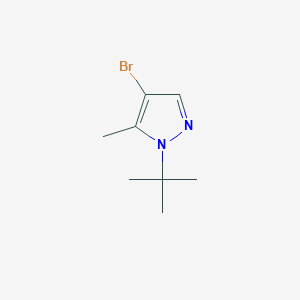
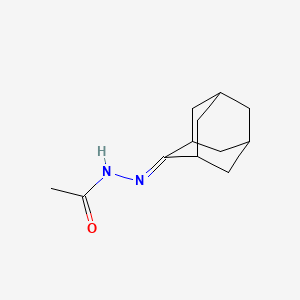
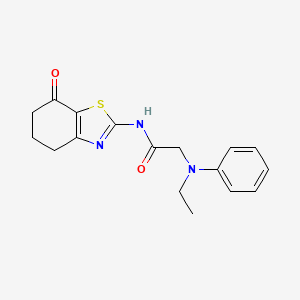
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methylphenyl)alaninamide](/img/structure/B12462027.png)
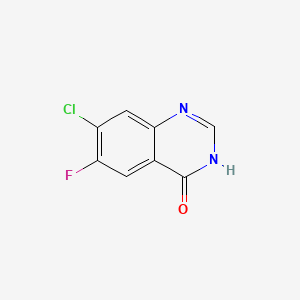
![2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12462031.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12462033.png)
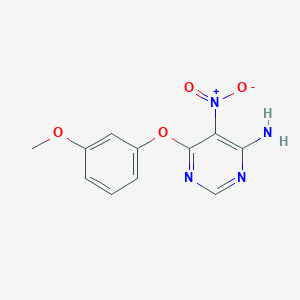
![(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12462050.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462058.png)
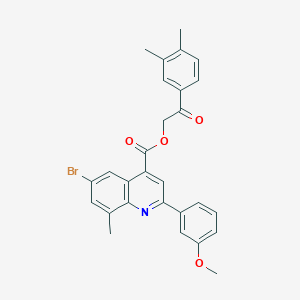
![N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide](/img/structure/B12462080.png)
